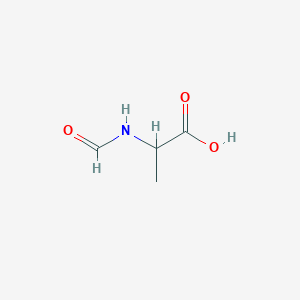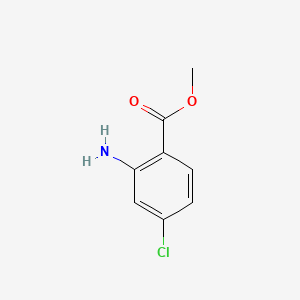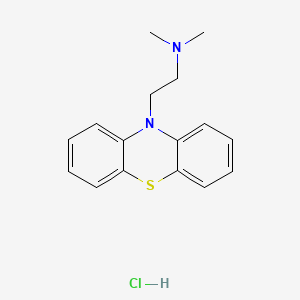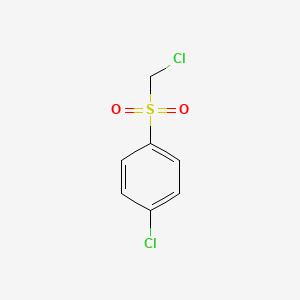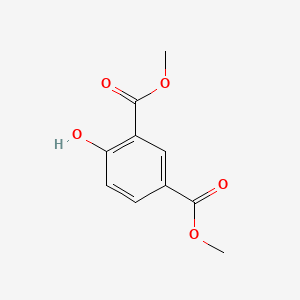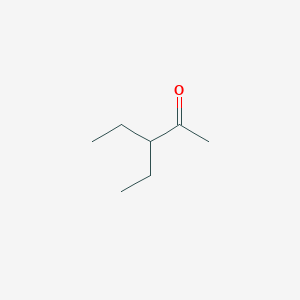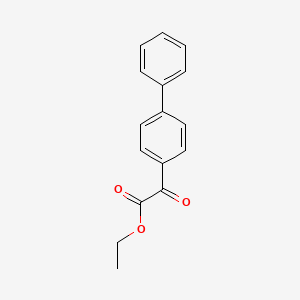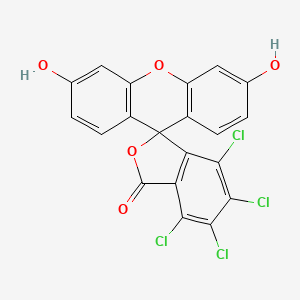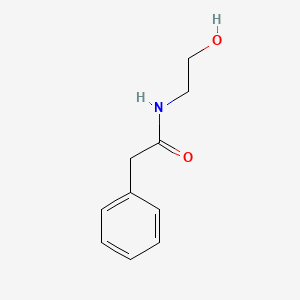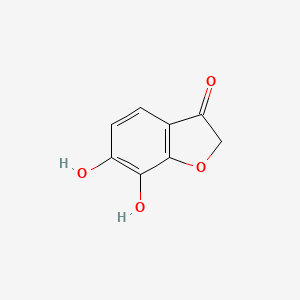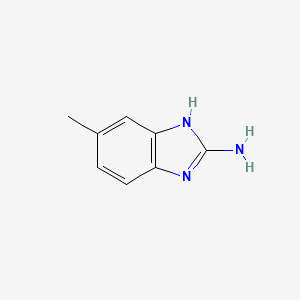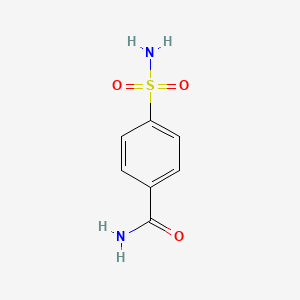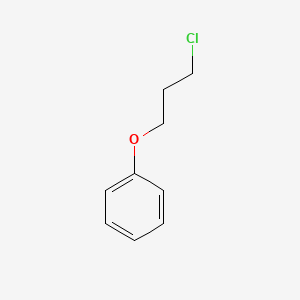
(3-Chloropropoxy)benzene
Descripción general
Descripción
“(3-Chloropropoxy)benzene” is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving chlorinated benzene derivatives and propoxy groups are mentioned. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves chlorination and benzyloxy substitution on a benzene ring . Additionally, the study of chlorine-benzene complexes provides insights into the non-covalent interactions that might be relevant to understanding the behavior of “(3-Chloropropoxy)benzene” .
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can involve various methods, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrochemical processes. For example, the electrooxidative double ene-type chlorination is used to synthesize 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which demonstrates the versatility of electrochemical methods in generating functionalized chlorinated compounds . Similarly, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde from phenol and acetic anhydride through esterification, Fries rearrangement, and Vislsmeier reaction indicates a multi-step synthetic approach .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives can be complex, with potential for various isomers and electronic effects due to substituents. Density functional theory (DFT) calculations are often used to predict the structural and electronic properties of such compounds, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . The study of chlorine-benzene complexes also highlights the importance of computational methods in understanding the non-covalent interactions and stability of different complexes .
Chemical Reactions Analysis
Chlorinated benzene derivatives can undergo a range of chemical reactions, including further chlorination, coupling reactions, and interactions with other functional groups. The reaction of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride leads to a variety of products, demonstrating the reactivity of chlorinated intermediates . The generation and reactions of 3-chloro-1-lithiopropene with alkylboronates to give 3-alkylprop-1-en-3-ols show the utility of organolithium reagents in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure, which affects their reactivity, stability, and interaction with solvents. The thermolytic surface-reaction of benzene and iron (III) chloride to form chlorinated dibenzo-p-dioxins and dibenzofurans provides insight into the thermal stability and potential environmental impact of these compounds . The photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which exhibit violet fluorescence in the solid state, demonstrate the influence of substituents on the optical properties of benzene derivatives .
Aplicaciones Científicas De Investigación
-
Materials Science
- Application : (3-Chloropropoxy)benzene is used in the creation of molecular-caged metal-organic frameworks (MC-MOFs) for energy management .
- Method : These MC-MOFs are designed with torsional conjugated ligands. The molecular cages effectively shield against undesired molecule penetration during polymerization, thereby preserving the pristine porosity of MC-MOF and providing outstanding light and thermal management to the composites .
- Results : The polymer containing 0.5 wt % MC-MOF achieves an 83% transmittance and an exceptional haze of 93% at 550 nanometers, coupled with remarkable thermal insulation .
-
Environmental Science
- Application : (3-Chloropropoxy)benzene is used in the synthesis of innovative TCAC44 for benzene removal .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The benzene adsorption capacity reductions were 22.49% after five adsorption-desorption cycles .
-
Occupational Health
- Application : (3-Chloropropoxy)benzene, as a type of benzene derivative, is relevant to studies on occupational benzene exposure and its genetic damage .
- Method : The study conducted a meta-analysis to explore the influence of low concentration benzene exposure on workers’ genetic damage indicators .
- Results : The study found that occupational benzene exposure can affect multiple genetic damage indicators. Even at an exposure concentration lower than 3.25 mg/m³, benzene exposure has genotoxicity .
-
Chemical Synthesis
- Application : (3-Chloropropoxy)benzene is used in the synthesis of a mesoporous silica gel that was doped with dysprosium and modified with nickel .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The maximum conversion of all the constituents of the mixtures, benzene, ethylbenzene, o-, and p-xylenes, in the hydrogenation reaction is attained after 45 min at 170 °C and with 3 atm H₂ pressure .
-
Chemical Industry
- Application : (3-Chloropropoxy)benzene is used in the chemical industry to control benzene, an ICH Q3C Class 1 impurity that may be present in spray solvents at ppm concentration, in amorphous polymer-stabilized spray-dried dispersion (SDD) products .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Aromatic Compounds Research
- Application : (3-Chloropropoxy)benzene, as a benzene derivative, is relevant to studies on aromatic compounds .
- Method : The study conducted a comprehensive review of the challenges in aromaticity, 150 years after Kekulé’s discovery of benzene .
- Results : The study provided a detailed analysis of the history and development of the understanding of aromatic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
3-chloropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLOLRTEJEZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187483 | |
| Record name | (3-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropoxy)benzene | |
CAS RN |
3384-04-1 | |
| Record name | (3-Chloropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3384-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9RMK5BZY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

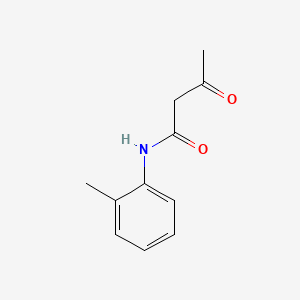
![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)
